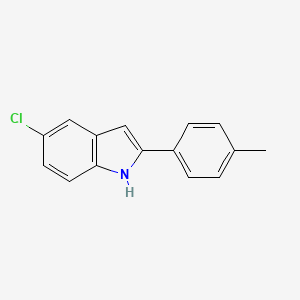

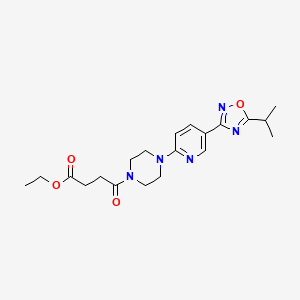

1-(3,4-Dimethylphenyl)-3-(1-(furan-3-yl)propan-2-yl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3,4-Dimethylphenyl)-3-(1-(furan-3-yl)propan-2-yl)urea, also known as MK-0646, is a small molecule inhibitor that targets the insulin-like growth factor 1 receptor (IGF-1R). It is a promising drug candidate for the treatment of cancer and other diseases that involve abnormal cell growth and proliferation.

科学的研究の応用

Accumulation and Impact of Furan Compounds in Uremic Serum

Inhibitors of Drug Binding : Furan carboxylic acids, including 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, were identified in uremic serum, demonstrating an inhibitory effect on the binding of drugs to albumin. These acids, particularly 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, accumulate in the serum of chronic hemodialysis patients and are not effectively removed by conventional hemodialysis due to strong binding to plasma protein, suggesting potential implications for drug efficacy and toxicity in patients with renal failure Niwa, T., Takeda, N., Maeda, K., Shibata, M., & Tatematsu, A. (1988).

Clinical Relevance of CMPF : Another study explored the clinical relevance of 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF), a metabolite of furan fatty acid, in hemodialysis patients. It was found that CMPF levels were correlated with nutritional parameters and lean mass but were not independently associated with mortality and cardiovascular morbidity. This suggests CMPF's potential role as a marker of healthy diet and omega-3 intakes rather than a uremic toxin Luce, M., Bouchara, A., Pastural, M., Granjon, S., Szelag, J., Laville, M., Arkouche, W., Fouque, D., Soulage, C., & Koppe, L. (2018).

Research on Furan Derivatives in Environmental and Biological Contexts

Exposure to Insecticide Lines : A study examining exposure to neonicotinoids, organophosphates, and pyrethroids in young children in Japan found detectable levels of various metabolites in urine, highlighting environmental exposure to these insecticide lines. This underscores the importance of assessing exposure to furan-related compounds and their potential health impacts Osaka, A., Ueyama, J., Kondo, T., Nomura, H., Sugiura, Y., Saito, I., Nakane, K., Takaishi, A., Ogi, H., Wakusawa, S., Ito, Y., & Kamijima, M. (2016).

Metabolism and Excretion Studies : The identification and metabolic origin of furan derivatives like 2-furoylglycine and 2,5-furandicarboxylic acid in human urine were explored, with findings suggesting dietary origins from food prepared by strong heating. This research contributes to understanding the metabolic pathways and potential toxicological effects of furan derivatives Pettersen, J. E., & Jellum, E. (1972).

特性

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-11-4-5-15(8-12(11)2)18-16(19)17-13(3)9-14-6-7-20-10-14/h4-8,10,13H,9H2,1-3H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJVENUNTRYWCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC(C)CC2=COC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2739081.png)

![3-Chloro-N-[1-(3,5-dimethylphenyl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2739082.png)

![N-(4-Fluorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2739085.png)

![4-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2739094.png)

![1-[Amino(4-methylpiperazin-1-yl)methylidene]guanidine dihydrochloride](/img/structure/B2739097.png)

![4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2739098.png)